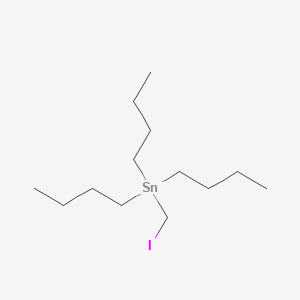

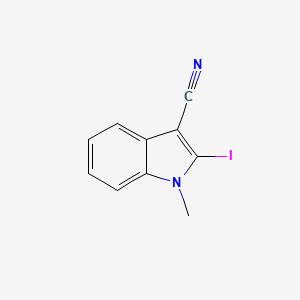

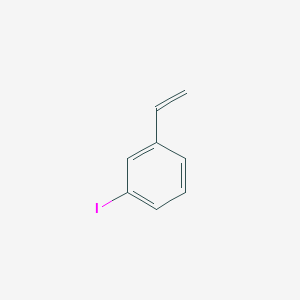

2-Iodo-1-methyl-1H-indole-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Iodo-1-methyl-1H-indole-3-carbonitrile is a compound that belongs to the class of indoles, which are heterocyclic structures known for their presence in many natural products and pharmaceuticals. The indole core is a common motif in many biologically active compounds, and the introduction of an iodine atom at the 3-position alongside a carbonitrile group at the 2-position can significantly alter the chemical reactivity and biological activity of the molecule.

Synthesis Analysis

The synthesis of highly functionalized indole derivatives, including those with substitutions at the 2-position, can be achieved through cross-coupling reactions. For instance, 1-benzyl-3-iodo-1H-indole-2-carbonitriles can be used as starting materials in Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings to afford a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles . Additionally, the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives, which are structurally related to 2-iodo-1-methyl-1H-indole-3-carbonitrile, has been reported using an AlCl3-mediated C-C bond-forming reaction without the need for N-protection of the indoles .

Molecular Structure Analysis

The molecular structure of indole derivatives can be established using techniques such as single crystal X-ray diffraction. This method was used to unambiguously determine the structure of a representative 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivative . The presence of the iodine atom and the carbonitrile group in the indole framework can influence the electronic distribution and steric hindrance, which are critical factors in the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including iodine-catalyzed domino Michael addition-intramolecular cyclization reactions . The reactivity of the iodine at the 3-position is crucial for such transformations. Furthermore, the carbonitrile group at the 2-position can serve as a reactive site for further functionalization or as a key pharmacophore in medicinal chemistry applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodo-1-methyl-1H-indole-3-carbonitrile would be influenced by the presence of the iodine and carbonitrile groups. These substituents can affect the compound's solubility, boiling and melting points, and stability. The iodine atom, being a heavy halogen, can also impact the compound's density and refractive index. The carbonitrile group, with its polar character, can contribute to the molecule's dipole moment and influence its interactions with solvents and biological molecules.

Applications De Recherche Scientifique

Synthesis and Functionalization

The compound has been employed as a precursor in the synthesis of highly functionalized 1H-Indole-2-carbonitriles through cross-coupling reactions, highlighting its versatility in producing polysubstituted indole derivatives. These reactions, including Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings, enable the creation of di-, tri-, and tetra-substituted indole-2-carbonitriles, demonstrating the compound's significant role in organic synthesis and medicinal chemistry (Hrizi et al., 2021).

Domino Reactions

In a novel approach, the compound facilitated the synthesis of complex pyran derivatives via domino one-pot three-component reactions. This process underscores the compound's capacity to participate in multi-step reactions, yielding significant chemical structures with potential for further development in drug discovery (Sivakumar et al., 2013).

Nenitzescu Synthesis

The utility of 2-Iodo-1-methyl-1H-indole-3-carbonitrile extends to the Nenitzescu synthesis of key intermediates for selective androgen receptor modulators. This illustrates the compound's importance in synthesizing bioactive molecules, providing a pathway to novel therapeutic agents (Boros et al., 2011).

Biological Activity

Research into indole derivatives, including 2-Iodo-1-methyl-1H-indole-3-carbonitrile, has revealed potential antimicrobial activities and enzyme inhibition properties. This suggests the compound's broader implications in developing new treatments and understanding biological mechanisms (Attaby et al., 2007).

Drug Design

The compound also serves as a foundation for fragment-based drug design, particularly in the development of inhibitors for enzymes like DYRK1A, associated with Down syndrome and Alzheimer’s disease. Such research underscores the compound's critical role in the drug discovery process, enabling the development of more effective and less lipophilic inhibitors (Meine et al., 2018).

Safety And Hazards

While specific safety and hazard information for “2-Iodo-1-methyl-1H-indole-3-carbonitrile” was not found in the retrieved papers, it’s important to handle all chemical compounds with appropriate safety measures. For instance, 1-Methylindole-3-carboxaldehyde, a related compound, is classified as Acute Tox. 3 Oral - Eye Irrit. 2 .

Orientations Futures

Indole derivatives, including “2-Iodo-1-methyl-1H-indole-3-carbonitrile”, continue to attract significant interest due to their wide-ranging biological activities and potential therapeutic applications . Future research may focus on exploring novel synthetic methods, studying their biological activities, and developing new drug candidates based on these structures .

Propriétés

IUPAC Name |

2-iodo-1-methylindole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2/c1-13-9-5-3-2-4-7(9)8(6-12)10(13)11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYAQGZILWGHJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1I)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454777 |

Source

|

| Record name | 2-Iodo-1-methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-1-methyl-1H-indole-3-carbonitrile | |

CAS RN |

490039-77-5 |

Source

|

| Record name | 2-Iodo-1-methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)